molecular formula C18H17ClN2O2S B2627621 1-(4-Chlorobenzyl)-3-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)urea CAS No. 2034598-02-0

1-(4-Chlorobenzyl)-3-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)urea

Cat. No.: B2627621
CAS No.: 2034598-02-0
M. Wt: 360.86
InChI Key: XLZMUUVCTQGRCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorobenzyl)-3-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)urea is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorobenzyl)-3-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 4-chlorobenzylamine and 2-(5-(furan-3-yl)thiophen-2-yl)ethyl isocyanate. These intermediates are then reacted under controlled conditions to form the final urea derivative. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzyl)-3-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The aromatic and heterocyclic rings in the compound can undergo substitution reactions with electrophiles or nucleophiles, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Triethylamine, pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-(4-Chlorobenzyl)-3-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-3-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)urea involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorobenzyl)-3-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)thiourea: Similar structure but with a thiourea group instead of a urea group.

    1-(4-Chlorobenzyl)-3-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)carbamate: Similar structure but with a carbamate group.

Uniqueness

1-(4-Chlorobenzyl)-3-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)urea is unique due to its specific combination of aromatic and heterocyclic rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2S/c19-15-3-1-13(2-4-15)11-21-18(22)20-9-7-16-5-6-17(24-16)14-8-10-23-12-14/h1-6,8,10,12H,7,9,11H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZMUUVCTQGRCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)NCCC2=CC=C(S2)C3=COC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.